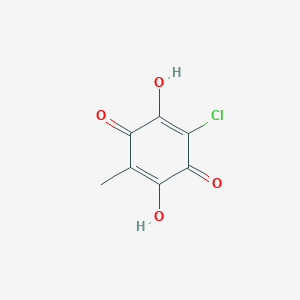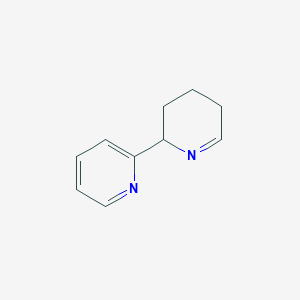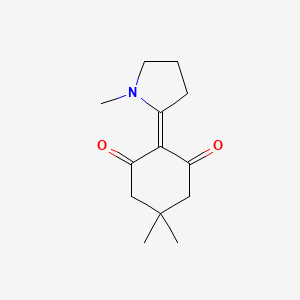![molecular formula C13H24N2OS B14510442 2-[(2-Cyanoethyl)sulfanyl]decanamide CAS No. 63173-86-4](/img/structure/B14510442.png)
2-[(2-Cyanoethyl)sulfanyl]decanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Cyanoethyl)sulfanyl]decanamide: is an organic compound with the molecular formula C13H24N2OS It is characterized by the presence of a cyanoethyl group attached to a sulfanyl group, which is further connected to a decanamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Cyanoethyl)sulfanyl]decanamide typically involves the reaction of decanoyl chloride with 2-mercaptoethyl cyanide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Decanoyl chloride+2-Mercaptoethyl cyanide→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-[(2-Cyanoethyl)sulfanyl]decanamide can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the cyano group.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-[(2-Cyanoethyl)sulfanyl]decanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. Its structural features allow for the design of molecules that can interact with biological targets.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its ability to undergo various chemical transformations makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-Cyanoethyl)sulfanyl]decanamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 2-[(2-Cyanoethyl)sulfanyl]acetic acid
- 2-[(2-Cyanoethyl)sulfanyl]propanoic acid
- 2-[(2-Cyanoethyl)sulfanyl]butanoic acid
Comparison: 2-[(2-Cyanoethyl)sulfanyl]decanamide is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. The longer chain can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effects.
Propiedades
Número CAS |
63173-86-4 |
|---|---|
Fórmula molecular |
C13H24N2OS |
Peso molecular |
256.41 g/mol |
Nombre IUPAC |
2-(2-cyanoethylsulfanyl)decanamide |
InChI |
InChI=1S/C13H24N2OS/c1-2-3-4-5-6-7-9-12(13(15)16)17-11-8-10-14/h12H,2-9,11H2,1H3,(H2,15,16) |
Clave InChI |
MSWRAOLMXQKPLF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(=O)N)SCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14510373.png)








![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)


